molecular formula C17H21N5O3 B2530293 4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2175978-89-7

4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2530293
CAS No.: 2175978-89-7
M. Wt: 343.387
InChI Key: LSBGDVLNCKLWJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition (also known as a click reaction) between an azide and an alkyne .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to determine the structure .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .

Scientific Research Applications

Synthesis and Structural Analysis

A significant aspect of the research involves the synthesis and structural analysis of compounds with similar bicyclic and tricyclic frameworks. For instance, the study on the gold(III) tetrachloride salt of L-cocaine demonstrated intra- and intermolecular interactions within similar bicyclic structures, providing insights into their chemical behavior and potential applications in catalysis or as building blocks for more complex molecules (Wood et al., 2007).

Cycloaddition Reactions

Cycloaddition reactions play a crucial role in constructing the bicyclic and tricyclic frameworks found in these compounds. Research on 3-hydroxy-4-pyrones as precursors for 4-methoxy-3-oxidopyridinium ylides underscores the utility of these reactions in synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, which are valuable in the divergent synthesis of natural and non-natural tropane alkaloids (Rumbo et al., 1996).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield dihydropyridinone and related derivatives highlights the compound's potential in synthesizing heterocyclic derivatives. This method showcases the versatility of palladium catalysis in organic synthesis, particularly in constructing complex heterocyclic systems (Bacchi et al., 2005).

Energy Transfer Cycloadditions

Visible-light-promoted [2 + 2] cycloadditions between 1,4-dihydropyridines and olefins demonstrate a method for constructing strained polysubstituted 2-azabicyclo[4.2.0]octanes. This process illustrates the power of photochemistry in generating complex molecules with significant synthetic and potentially pharmaceutical applications (Wang and Lu, 2017).

Conformational Studies

Research into the conformation and pharmacological study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol provides insights into the structural preferences of these molecules in solution and their potential interactions with biological targets. Such studies are crucial for understanding the biological activities of molecules and designing more effective drugs (Izquierdo et al., 1991).

Properties

IUPAC Name

4-methoxy-1-methyl-5-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-20-10-14(15(25-2)9-16(20)23)17(24)22-11-3-4-12(22)8-13(7-11)21-6-5-18-19-21/h5-6,9-13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBGDVLNCKLWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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